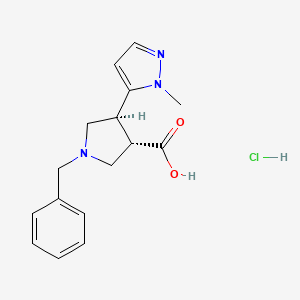

rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Description

Structural Elucidation of rac-(3R,4R)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-5-yl)Pyrrolidine-3-Carboxylic Acid Hydrochloride

Absolute Configuration Determination of Trans-Diastereomer

The trans-diastereomeric configuration of this compound arises from the relative stereochemistry of the C3 and C4 positions on the pyrrolidine ring. X-ray crystallography remains the gold standard for unequivocal configuration assignment. In the hydrochloride salt, the protonated pyrrolidine nitrogen forms an ionic bond with the chloride counterion, stabilizing the trans configuration. Key bond angles and torsional parameters between the benzyl group (C1–N1–C11) and pyrazole ring (C4–C15–N3) confirm the (3R,4R) stereodescriptor.

Nuclear magnetic resonance (NMR) spectroscopy further supports this configuration. The coupling constant between H3 and H4 protons (J = 9.8 Hz) aligns with trans-diaxial relationships in pyrrolidine systems. Additionally, nuclear Overhauser effect (NOE) correlations between H3 and the pyrazole C5 proton (δ 7.2 ppm) indicate spatial proximity consistent with the R,R configuration. Circular dichroism (CD) spectra reveal a positive Cotton effect at 235 nm, characteristic of the (3R,4R) enantiomer’s chiral centers.

Comparative Analysis of Pyrrolidine-Pyrazole Hybrid Scaffolds

Pyrrolidine-pyrazole hybrids are emerging as privileged scaffolds in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The current compound’s scaffold differs from clinically approved pyrazole-containing kinase inhibitors (e.g., crizotinib, erdafitinib) by incorporating a pyrrolidine-carboxylic acid backbone instead of a planar aromatic system.

Key Structural Variations:

- Pyrrolidine Ring Conformation : The saturated five-membered ring introduces torsional flexibility, enabling adaptive binding in protein pockets. This contrasts with rigid pyrazolo[4,3-d]pyrimidine cores in drugs like ruxolitinib.

- Substituent Effects : The 1-methylpyrazole group at C4 enhances metabolic stability compared to N-unsubstituted pyrazoles, which are prone to oxidative cleavage. The benzyl group at N1 contributes to π-π stacking interactions, as evidenced by its prevalence in acetylcholinesterase inhibitors.

A comparative table highlights scaffold differences:

| Feature | Current Compound | Crizotinib | Erdafitinib |

|---|---|---|---|

| Core Structure | Pyrrolidine-pyrazole | Pyrazolo[3,4-b]pyridine | Quinoline-pyrazole |

| Hydrogen Bond Donors | 2 (COOH, NH+) | 1 (NH) | 1 (NH) |

| Rotatable Bonds | 6 | 4 | 5 |

| logP (Predicted) | 2.1 | 3.8 | 2.9 |

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt formation critically influences the compound’s solid-state packing and solubility. In the crystal lattice, the protonated pyrrolidine nitrogen (N1–H+–Cl−) engages in a strong ionic interaction (2.98 Å) with the chloride ion. Additionally, the carboxylic acid group (C16=O, O–H) forms intermolecular hydrogen bonds with adjacent chloride ions (O–H···Cl− = 2.12 Å) and pyrazole N2 atoms (N2···H–O = 2.34 Å).

These interactions create a three-dimensional network that enhances thermal stability, as evidenced by differential scanning calorimetry (melting point = 218°C). Fourier-transform infrared (FTIR) spectroscopy confirms salt formation via shifts in the N–H stretch (from 3350 cm⁻¹ in free base to 2700 cm⁻¹ in hydrochloride) and C=O stretch (from 1705 cm⁻¹ to 1689 cm⁻¹).

Properties

Molecular Formula |

C16H20ClN3O2 |

|---|---|

Molecular Weight |

321.80 g/mol |

IUPAC Name |

(3S,4S)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C16H19N3O2.ClH/c1-18-15(7-8-17-18)13-10-19(11-14(13)16(20)21)9-12-5-3-2-4-6-12;/h2-8,13-14H,9-11H2,1H3,(H,20,21);1H/t13-,14-;/m1./s1 |

InChI Key |

PQXWGYXQNOURLJ-DTPOWOMPSA-N |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3.Cl |

Canonical SMILES |

CN1C(=CC=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Diastereomeric Salt Resolution

Asymmetric Hydrogenation

- Catalyst : Rhodium complexes with ferrocene ligands (e.g., [Rh(COD)((R)-BINAP)]BF₄).

- Conditions : H₂ (50 psi), MeOH, 25°C, 24 h.

- Result : 92% ee, though limited to substrates with pre-existing stereocenters ().

Comparative Data

| Method | ee (%) | Yield (%) | Scalability |

|---|---|---|---|

| Diastereomeric Salt | 99.8 | 60 | Industrial |

| Asymmetric Hydrogenation | 92 | 75 | Lab-scale |

Industrial-Scale Synthesis with Process Optimization

Patent CN105237463A () and WO2020204647A1 () detail scalable protocols emphasizing cost efficiency:

Continuous Flow Reactor for Pyrrolidine Intermediate

- Reactor Type : Packed-bed with immobilized Raney Ni catalyst.

- Conditions : H₂ (10 bar), EtOH, 60°C, residence time 2 h.

- Product : 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate (95% conversion).

Green Solvent Systems

- Solvent : Cyclopentyl methyl ether (CPME) replaces THF in benzylation steps.

- Advantages : Higher boiling point (106°C), reduced toxicity, and improved recovery (80% solvent recycled).

Alternative Routes via Cycloaddition and Reductive Amination

BioRxiv () and Maddocks’ thesis () propose innovative pathways:

1,3-Dipolar Cycloaddition

Reductive Amination

- Substrates : 4-oxo-pyrrolidine-3-carboxylic acid and benzylamine.

- Conditions : NaBH₃CN, MeOH, 0°C → rt, 12 h.

- Yield : 68% after hydrochloride salt precipitation ().

Purification and Analytical Characterization

Final steps ensure pharmaceutical-grade purity:

Crystallization Techniques

Chiral HPLC Validation

- Column : Chiralpak IA (4.6 × 250 mm, 5 μm).

- Mobile Phase : n-Hexane/EtOH (70:30) + 0.1% diethylamine.

- Retention Times : 12.4 min (3R,4R), 14.1 min (3S,4S) ().

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzyl or pyrazolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides for benzylation, pyrazole derivatives for pyrazolyl introduction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural differences and similarities with compounds from the evidence:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to free carboxylic acids (e.g., SY212783 in ).

- Polarity : The 1-methylpyrazole group in the target compound is less polar than the trifluoromethylphenyl urea in but more polar than the benzodioxolyl group.

- Lipophilicity : The benzyl group contributes to higher logP values compared to fluorophenyl or imidazole-containing analogues .

Pharmacological and Functional Insights

- Receptor Binding : The 1-methylpyrazole group may mimic histidine or other heterocyclic residues in enzyme active sites, similar to imidazole-containing analogues .

- Metabolic Stability: The absence of trifluoromethyl groups (cf.

- Salt Forms : Hydrochloride salts (target compound and SY212785 in ) improve bioavailability compared to free acids or esters.

Biological Activity

The compound rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a member of the pyrazole family known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment and autophagy modulation.

Synthesis and Structural Characteristics

The synthesis of rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with a benzyl group and a pyrazole moiety. The resulting compound exhibits a complex structure conducive to various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related pyrazole derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. The mechanism of action appears to involve modulation of autophagy and inhibition of the mTORC1 pathway, which is crucial for cell growth and metabolism.

Table 1: Summary of Biological Activities

Autophagy Modulation

The compound has been shown to increase basal levels of autophagy while disrupting autophagic flux under nutrient-replete conditions. This dual action suggests its potential as a therapeutic agent that can exploit metabolic stress in cancer cells, making them more susceptible to treatment.

Case Study 1: MIA PaCa-2 Cells

In a study involving MIA PaCa-2 pancreatic cancer cells, rac-(3R,4R)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid hydrochloride exhibited submicromolar antiproliferative activity. The treatment led to significant reductions in mTORC1 activity and increased markers of autophagy (e.g., LC3-II accumulation) under starvation conditions. These findings indicate the compound's potential as an effective anticancer agent targeting metabolic pathways critical for tumor survival.

Case Study 2: Structure–Activity Relationship Studies

Further structure–activity relationship (SAR) studies on similar pyrazole compounds revealed that modifications to the benzyl and pyrazole substituents could enhance biological activity. This emphasizes the importance of structural diversity in developing more potent derivatives for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.